Superior Nocturnal Asthma Symptom Control and Rescue β₂-Agonist Reduction vs. Cromolyn Sodium
In a multicenter, double-blind, three-arm RCT (N=132), nedocromil sodium 4 mg QID demonstrated statistically significant superiority over cromolyn sodium 2 mg QID for daytime and nighttime asthma symptom scores, nighttime rescue β₂-agonist use, and morning PEFR, despite both drugs receiving concomitant reduced-dose inhaled corticosteroids [1]. Nedocromil reduced nighttime as-needed bronchodilator use significantly more than cromolyn sodium, and only nedocromil showed a statistically significant improvement in morning PEFR over placebo [1]. Pulmonary function trends (FEV₁, PEFR) favored nedocromil, though inter-drug differences did not reach statistical significance for these endpoints [2].
| Evidence Dimension | Clinical symptom control and rescue medication use in chronic reversible obstructive airway disease |
|---|---|
| Target Compound Data | Nedocromil 4 mg QID: significant reduction in daytime symptom score, nighttime symptom score, nighttime rescue β₂-agonist use, and significant morning PEFR improvement vs. placebo; symptom control comparable or better than baseline full-dose inhaled corticosteroid |
| Comparator Or Baseline | Cromolyn sodium 2 mg QID: significant reduction in daytime and nighttime symptom scores vs. placebo; no significant reduction in nighttime rescue β₂-agonist use vs. placebo; no significant morning PEFR improvement vs. placebo |
| Quantified Difference | Nedocromil superior to cromolyn sodium for nighttime symptoms and rescue medication use (p<0.05); only nedocromil improved morning PEFR over placebo; nedocromil-treated patients achieved symptom control comparable to full-dose inhaled corticosteroid after 50% steroid reduction |
| Conditions | Multicenter double-blind RCT; 132 patients aged 20-75 years with chronic reversible obstructive airway disease; 2-week baseline, 4-week run-in with 50% inhaled corticosteroid reduction, 6-week treatment; concomitant β₂-agonists permitted |
Why This Matters
For procurement decisions in respiratory research models, nedocromil provides nocturnal symptom and rescue medication reduction advantages over cromolyn sodium that are not achievable by substituting the cheaper or more widely available comparator at standard doses.
- [1] Van Bever HP, Bosmans J, Demarco D, et al. Nedocromil sodium is more effective than cromolyn sodium for the treatment of chronic reversible obstructive airway disease. Chest. 1993;104(2):438-447. View Source
- [2] Schwartz HJ, Blumenthal M, Brady M, et al. A comparative study of the clinical efficacy of nedocromil sodium and placebo: how does cromolyn sodium compare as an active control treatment? Chest. 1996;109(4):945-952. View Source
